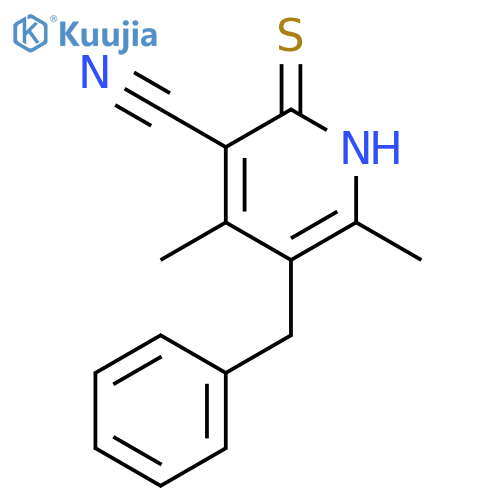Cas no 128917-85-1 (3-Pyridinecarbonitrile,1,2-dihydro-4,6-dimethyl-5-(phenylmethyl)-2-thioxo-)
3-ピリジンカルボニトリル,1,2-ジヒドロ-4,6-ジメチル-5-(フェニルメチル)-2-チオキソ-は、複雑なピリジン誘導体であり、有機合成や医薬品中間体としての高い応用価値を持つ化合物です。その分子構造は、チオケトン基とニトリル基を有し、反応性に富むことが特徴です。特に、ピリジン骨格に結合したメチル基とベンジル基により、立体障害を調整しながら選択的反応を可能にします。この化合物は、ヘテロ環化学における修飾反応や、生物活性物質の合成において有用な中間体として機能します。高い純度と安定性を備えており、研究用途での再現性が確保されています。

128917-85-1 structure
商品名:3-Pyridinecarbonitrile,1,2-dihydro-4,6-dimethyl-5-(phenylmethyl)-2-thioxo-
3-Pyridinecarbonitrile,1,2-dihydro-4,6-dimethyl-5-(phenylmethyl)-2-thioxo- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarbonitrile,1,2-dihydro-4,6-dimethyl-5-(phenylmethyl)-2-thioxo-
- 128917-85-1
- MLS001029984
- ALBB-020812
- AKOS004911118
- STL333961
- 3-pyridinecarbonitrile, 1,2-dihydro-4,6-dimethyl-5-(phenylmethyl)-2-thioxo-
- SMR000427200
- 5-Benzyl-2-mercapto-4,6-dimethyl-nicotinonitrile
- DTXSID601327481
- CHEMBL1541012
- 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 5-benzyl-4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile
- HMS2789L05
- AKOS022124323
- 5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
-
- インチ: InChI=1S/C15H14N2S/c1-10-13(8-12-6-4-3-5-7-12)11(2)17-15(18)14(10)9-16/h3-7H,8H2,1-2H3,(H,17,18)
- InChIKey: RBGHVLAZSQXTLL-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=S)NC(=C1CC2=CC=CC=C2)C)C#N
計算された属性
- せいみつぶんしりょう: 254.08792
- どういたいしつりょう: 254.08776963g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- PSA: 35.82
3-Pyridinecarbonitrile,1,2-dihydro-4,6-dimethyl-5-(phenylmethyl)-2-thioxo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667168-10g |
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |
128917-85-1 | 98% | 10g |
¥12384.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667168-5g |
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |
128917-85-1 | 98% | 5g |
¥8944.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667168-25g |
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile |
128917-85-1 | 98% | 25g |
¥19656.00 | 2024-08-09 |
3-Pyridinecarbonitrile,1,2-dihydro-4,6-dimethyl-5-(phenylmethyl)-2-thioxo- 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
128917-85-1 (3-Pyridinecarbonitrile,1,2-dihydro-4,6-dimethyl-5-(phenylmethyl)-2-thioxo-) 関連製品
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
